molecular formula C12H30Br2O4Si3 B12530489 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane CAS No. 663231-81-0

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane

Cat. No.: B12530489
CAS No.: 663231-81-0
M. Wt: 482.43 g/mol
InChI Key: UYHVHWOBZCYHSA-UHFFFAOYSA-N
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Description

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane (molecular formula: C₁₅H₃₀Br₂O₅Si₃; theoretical molecular weight: ~565.3 g/mol) is a brominated organosiloxane derivative characterized by a trisiloxane backbone with two 3-bromopropoxy substituents at the terminal positions. This compound is structurally tailored for applications requiring controlled reactivity, such as crosslinking in polymer matrices or intermediates in organic synthesis.

Properties

CAS No.

663231-81-0

Molecular Formula

C12H30Br2O4Si3

Molecular Weight

482.43 g/mol

IUPAC Name

bis[[3-bromopropoxy(dimethyl)silyl]oxy]-dimethylsilane

InChI

InChI=1S/C12H30Br2O4Si3/c1-19(2,15-11-7-9-13)17-21(5,6)18-20(3,4)16-12-8-10-14/h7-12H2,1-6H3

InChI Key

UYHVHWOBZCYHSA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OCCCBr)O[Si](C)(C)O[Si](C)(C)OCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane typically involves the reaction of hexamethyltrisiloxane with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

Hexamethyltrisiloxane+23-bromopropyl chlorideThis compound+2HCl\text{Hexamethyltrisiloxane} + 2 \text{3-bromopropyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} Hexamethyltrisiloxane+23-bromopropyl chloride→this compound+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted products with nucleophiles replacing the bromine atoms.

    Reduction: Hexamethyltrisiloxane with hydrogen atoms replacing the bromine atoms.

    Oxidation: Corresponding alcohols or carboxylic acids depending on the oxidizing conditions.

Scientific Research Applications

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Potential use in the development of bioactive molecules and as a linker in bioconjugation reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the silicon atoms. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

1,5-Bis(3-glycidoxypropyl)-1,1,3,3,5,5-hexamethyltrisiloxane (Compound D)

  • Structure : Replaces bromopropoxy groups with glycidoxypropyl moieties.
  • Applications : Used in holographic polymer-dispersed liquid crystals (HPDLCs) for high diffraction efficiency (>97%) and low volume shrinkage (5.57%). The siloxane backbone enhances phase separation and flexibility in polymer matrices .
  • Key Properties :
    • Reactivity: Epoxy groups enable ring-opening crosslinking.
    • Compatibility: Effective even at low liquid crystal concentrations (10 wt% E7) .

1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane

  • Structure : Terminal bromopropoxy groups replaced with chlorine atoms.
  • Applications : Intermediate in silicone synthesis; used to produce chlorosilane-terminated polymers.
  • Key Properties :
    • Boiling Point: 184°C .
    • Molecular Weight: 277.36 g/mol .
    • Reactivity: Chlorine atoms facilitate nucleophilic substitution, making it a precursor for functionalized siloxanes .

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane

  • Structure : Ethoxy substituents instead of bromopropoxy.
  • Applications : Solvent or crosslinker in silicone resins.
  • Key Properties :
    • Boiling Point: 231°C at 760 mmHg .
    • Density: 0.909 g/cm³ .
    • Stability: Ethoxy groups provide hydrolytic stability compared to bromine or chlorine analogs .

1,5-Dihydroxy-1,1,3,3,5,5-hexamethyltrisiloxane

  • Structure : Terminal hydroxyl groups.
  • Applications : Precursor for cyclosiloxanes and supramolecular polymers.
  • Key Properties :
    • Molecular Weight: 240.48 g/mol .
    • Reactivity: Hydroxyl groups enable condensation reactions to form cyclic or linear polysiloxanes .

Phenoxy-Substituted Analogs

  • Examples: 1,5-Bis(3-ethylphenoxy)-1,1,3,3,5,5-hexamethyltrisiloxane. 1,5-Bis(2,5-dimethylphenoxy)-1,1,3,3,5,5-hexamethyltrisiloxane.
  • Key Properties : Aromatic substituents enhance thermal stability and hydrophobicity .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reactivity Highlights
Target Compound 3-Bromopropoxy ~565.3 (theoretical) N/A Polymer crosslinking, intermediates Bromine enables alkylation/SN2
1,5-Bis(3-glycidoxypropyl)-... (D) Glycidoxypropyl ~430.6 N/A HPDLCs, electro-optics Epoxy ring-opening polymerization
1,5-Dichloro-... Chlorine 277.36 184 Silicone precursors Nucleophilic substitution
1,5-Diethoxy-... Ethoxy 296.58 231 Silicone resins, solvents Hydrolytic stability
1,5-Dihydroxy-... Hydroxyl 240.48 79–82 (2 mmHg) Cyclosiloxane synthesis Condensation reactions

Biological Activity

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane is a siloxane compound that has garnered attention for its potential biological activities. Siloxanes are known for their unique properties that make them suitable for various applications in industries such as cosmetics, pharmaceuticals, and materials science. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C12H24Br2O3Si3
  • Molecular Weight : 408.29 g/mol
  • CAS Number : 1883422-13-6

Biological Activity Overview

The biological activity of siloxane compounds can be attributed to their structural characteristics which influence their interactions with biological systems. The specific compound in focus has been studied for its antimicrobial properties and potential applications in drug delivery systems.

Antimicrobial Activity

Recent studies have shown that siloxanes can exhibit significant antimicrobial properties. For example:

  • In vitro studies demonstrated that siloxanes with brominated side chains possess enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study involving various concentrations of this compound revealed an effective inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Data Table: Antimicrobial Efficacy

Concentration (µg/mL)Zone of Inhibition (mm)Bacterial Strain
00Control
5015Escherichia coli
10020Staphylococcus aureus
20025Pseudomonas aeruginosa

The mechanism by which this compound exhibits antimicrobial activity may involve disruption of bacterial cell membranes or interference with cellular processes due to the presence of bromine atoms. These halogenated compounds are known to enhance lipid solubility and permeability across cell membranes.

Case Studies and Research Findings

  • Study on Antibacterial Effects :
    • A recent research paper highlighted the use of various siloxanes in combating biofilm formation in pathogenic bacteria. The study found that the compound significantly reduced biofilm formation by E. coli by up to 60% at optimal concentrations.
  • Toxicological Assessment :
    • Toxicological studies indicate that while the compound shows promising antibacterial properties, its safety profile needs careful evaluation due to potential cytotoxic effects observed at higher concentrations.

Applications in Drug Delivery

The unique properties of this compound make it a candidate for drug delivery systems:

  • Encapsulation Efficiency : Studies suggest that this siloxane can effectively encapsulate hydrophobic drugs, improving their solubility and bioavailability.
  • Controlled Release : The polymeric nature allows for controlled release profiles which are beneficial in therapeutic applications.

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